tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyrrolidine ring, and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tetrazole moiety and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions . The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tetrazole moiety, for example, can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-{[5-(methylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-{[5-(ethylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate is unique due to the presence of the benzylamino group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H26N6O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[5-(benzylamino)tetrazol-1-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)26-17(25)23-11-7-10-15(23)13-24-16(20-21-22-24)19-12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,20,22)/t15-/m0/s1 |
InChI Key |
UEGCHCIOEDGOPW-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CN2C(=NN=N2)NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C(=NN=N2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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